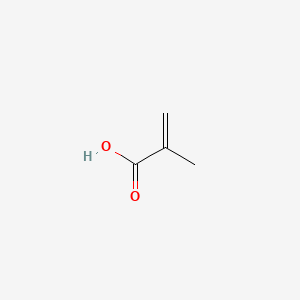

Methacrylic acid

Cat. No. B1676352

Key on ui cas rn:

79-41-4

M. Wt: 86.09 g/mol

InChI Key: CERQOIWHTDAKMF-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05824717

Procedure details

Terpolymer derivatives having either acrylate or methacrylate units and benzophenone moieties substituted on the isobutylene/para-methylstyrene/para-bromomethylstyrene were then prepared. A 5000 ml glass-jacketed reaction vessel fitted with an overhead stirrer, a hose connector and septum was purged with nitrogen. At room temperature under nitrogen, the vessel was charged with toluene (2500 ml) and 450 g of the base isobutylenelparamethylstyrene/para-bromomethylstyrene terpolymer above comprising 2.4 total mole percent para-methylstyrene, including 1.10 mole percent para-bromomethylstyrene, and having a Mooney viscosity of 32 (1+8 min., 125° C.). The base terpolymer was dissolved by stirring at room temperature overnight. A tetrabutylammonium salt of acrylic acid (or methacrylic acid) was prepared in a second flask by charging 101.3 ml tetrabutylammonium hydroxide (1.0M in methanol) and 7.3 ml acrylic acid (7.0 ml methacrylic acid) and 4 g of 4-hydroxybenzophenone and 30 ml of methanol to the flask and stirring at room temperature to give a water-white clear solution. This solution was then added to the flask containing the dissolved base terpolymer, at a circulating bath temperature of 83° C. After 45 minutes, the bath temperature was raised to 95° C. and let to run for 7.5 h. Then the bath temperature was lowered to 70° C., and after a 2.5 h period, the reaction was let to cool. The yellowish viscous solution was quenched and washed with 10 ml HCl in 1000 ml deionized water, and subsequently washed with H2O/IPA (70:30) 5 to 6 times. The polymer was isolated by precipitation into 0.1% BHT in isopropanol (IPA) and dried in vacuo for 48 h at 1 mm Hg and 80° C.

Name

isobutylene para-methylstyrene para-bromomethylstyrene

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Name

tetrabutylammonium hydroxide

Quantity

101.3 mL

Type

reactant

Reaction Step Seven

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O-:5])(=[O:4])[CH:2]=[CH2:3].[C:6]([O-])(=O)C(C)=C.C(C1C=CC=CC=1)(=O)C1C=CC=CC=1.CC(=C)C.CC1C=CC(C=C)=CC=1.BrCC1C=CC(C=C)=CC=1.[OH-].C([N+](CCCC)(CCCC)CCCC)CCC.C(O)(=O)C=C.OC1C=CC(C(C2C=CC=CC=2)=O)=CC=1>O.CO>[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3].[C:1]([OH:5])(=[O:4])[C:2]([CH3:6])=[CH2:3] |f:3.4.5,6.7|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

30 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)(=O)[O-]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=C)C)(=O)[O-]

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)(=O)C1=CC=CC=C1

|

Step Six

|

Name

|

isobutylene para-methylstyrene para-bromomethylstyrene

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)=C.CC1=CC=C(C=C)C=C1.BrCC1=CC=C(C=C)C=C1

|

Step Seven

|

Name

|

tetrabutylammonium hydroxide

|

|

Quantity

|

101.3 mL

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].C(CCC)[N+](CCCC)(CCCC)CCCC

|

Step Eight

|

Name

|

|

|

Quantity

|

7.3 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)(=O)O

|

Step Nine

|

Name

|

|

|

Quantity

|

4 g

|

|

Type

|

reactant

|

|

Smiles

|

OC1=CC=C(C(=O)C2=CC=CC=C2)C=C1

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

by stirring at room temperature overnight

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were then prepared

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 5000 ml glass-jacketed reaction vessel fitted with an overhead stirrer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a hose connector and septum was purged with nitrogen

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

At room temperature under nitrogen, the vessel was charged with toluene (2500 ml) and 450 g of the base isobutylenelparamethylstyrene/para-bromomethylstyrene terpolymer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a Mooney viscosity of 32 (1+8 min., 125° C.)

|

|

Duration

|

8 min

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The base terpolymer was dissolved

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirring at room temperature

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

This solution was then added to the flask

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing the dissolved base terpolymer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

temperature of 83° C

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After 45 minutes

|

|

Duration

|

45 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the bath temperature was raised to 95° C.

|

WAIT

|

Type

|

WAIT

|

|

Details

|

to run for 7.5 h

|

|

Duration

|

7.5 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was lowered to 70° C.

|

WAIT

|

Type

|

WAIT

|

|

Details

|

after a 2.5 h period

|

|

Duration

|

2.5 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The yellowish viscous solution was quenched

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with 10 ml HCl in 1000 ml

|

WASH

|

Type

|

WASH

|

|

Details

|

subsequently washed with H2O/IPA (70:30) 5 to 6 times

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The polymer was isolated by precipitation into 0.1% BHT in isopropanol (IPA)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried in vacuo for 48 h at 1 mm Hg and 80° C.

|

|

Duration

|

48 h

|

Outcomes

Product

Details

Reaction Time |

8 (± 8) h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C=C)(=O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C(=C)C)(=O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |